1-(5-Nitropyridin-2-yl)benzotriazole

Physicochemical profiling Drug-likeness prediction Chromatographic method development

1-(5-Nitropyridin-2-yl)benzotriazole (CAS 13174-96-4), molecular formula C₁₁H₇N₅O₂ and molecular weight 241.21 g·mol⁻¹, is a heterocyclic compound that fuses a benzotriazole core with a 5-nitropyridine moiety via a C–N bond at the pyridine 2-position. First reported through an SRN1 radical-nucleophilic substitution methodology by Zhao, Liu, and Huang (1993), the compound is synthesized by reacting 2-chloro-5-nitropyridine with the benzotriazole anion under SRN1 conditions.

Molecular Formula C11H7N5O2
Molecular Weight 241.21 g/mol
CAS No. 13174-96-4
Cat. No. B12907437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Nitropyridin-2-yl)benzotriazole
CAS13174-96-4
Molecular FormulaC11H7N5O2
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C3=NC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C11H7N5O2/c17-16(18)8-5-6-11(12-7-8)15-10-4-2-1-3-9(10)13-14-15/h1-7H
InChIKeyPPIGGSPZOUERAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Nitropyridin-2-yl)benzotriazole (CAS 13174-96-4): A Dual-Function Heterocyclic Building Block for Specialized Organic Synthesis and Coordination Chemistry


1-(5-Nitropyridin-2-yl)benzotriazole (CAS 13174-96-4), molecular formula C₁₁H₇N₅O₂ and molecular weight 241.21 g·mol⁻¹, is a heterocyclic compound that fuses a benzotriazole core with a 5-nitropyridine moiety via a C–N bond at the pyridine 2-position [1]. First reported through an SRN1 radical-nucleophilic substitution methodology by Zhao, Liu, and Huang (1993), the compound is synthesized by reacting 2-chloro-5-nitropyridine with the benzotriazole anion under SRN1 conditions [2]. Its key physicochemical properties include a density of 1.56 g·cm⁻³, a boiling point of 467.5 °C at 760 mmHg, a calculated LogP of 2.25, and a topological polar surface area of 89.42 Ų [1]. The compound serves primarily as a synthetic building block for constructing more complex molecules and as a ligand precursor in coordination chemistry, with its electron-deficient nitropyridine ring and benzotriazole N-donor sites providing differentiated reactivity and binding profiles compared to non-nitrated and regioisomeric analogs [2][3].

Why 1-(5-Nitropyridin-2-yl)benzotriazole Cannot Be Casually Substituted by Other Benzotriazole-Pyridine or Azolyl-Nitropyridine Analogs


Generic substitution of 1-(5-nitropyridin-2-yl)benzotriazole with superficially similar compounds—such as the non-nitrated 1-(pyridin-2-yl)benzotriazole (CAS 13174-93-1), the regioisomeric 1-(3-nitropyridin-2-yl)benzotriazole (CAS 33452-69-6), or other 2-azolyl-5-nitropyridines—introduces material changes in electronic structure, polarity, intermolecular interaction capacity, and synthetic derivatization potential that directly impact experimental outcomes [1]. The 5-nitro substituent increases molecular weight by approximately 23% (from 196.21 to 241.21 Da), raises the calculated LogP from an estimated ~1.6 to 2.25, and more than doubles the topological polar surface area (from ~43.6 Ų to 89.42 Ų), altering solubility, chromatographic behavior, and membrane permeability in ways that render the non-nitrated analog unsuitable as a drop-in replacement [1]. Furthermore, within the 2-azolyl-5-nitropyridine series, the benzotriazole derivative exhibits a distinct second-harmonic generation (SHG) inactivity profile compared to the sole SHG-active member, 2-(3,5-dimethyltriazolyl)-5-nitropyridine, demonstrating that even closely related azolyl substitutions produce divergent solid-state packing and nonlinear optical properties [2]. The quantitative evidence detailed below substantiates why procurement and experimental design must specify this exact congener rather than an in-class alternative.

Quantitative Differentiation Evidence for 1-(5-Nitropyridin-2-yl)benzotriazole (CAS 13174-96-4) Against Closest Analogs


Molecular Weight, Lipophilicity, and Polar Surface Area Differentiation Versus the Non-Nitrated Analog 1-(Pyridin-2-yl)benzotriazole

Compared to its direct non-nitrated analog 1-(pyridin-2-yl)benzotriazole (CAS 13174-93-1), 1-(5-nitropyridin-2-yl)benzotriazole exhibits a molecular weight increase of 45.00 Da (241.21 vs. 196.21 Da, +22.9%), a calculated LogP shift from an estimated ~1.6 to 2.25 (Δ ≈ +0.65 units), and a polar surface area increase from an estimated ~43.6 Ų to 89.42 Ų (Δ ≈ +45.8 Ų, +105%). These differences arise exclusively from the presence of the 5-nitro substituent [1][2]. The quantitative divergence in all three ADME-relevant parameters means that analytical methods (HPLC retention times, TLC Rf values), solubility profiles, and passive membrane permeability predictions developed for one analog cannot be transferred to the other without experimental revalidation [2].

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Second-Harmonic Generation (SHG) Activity Profile Within the 2-Azolyl-5-nitropyridine Series: Benzotriazole vs. Dimethyltriazole

In a systematic study by Okazaki et al. (1994) examining 2-azolyl-5-nitropyridines for nonlinear optical (NLO) materials, the benzotriazole-substituted derivative—which encompasses the 1-(5-nitropyridin-2-yl)benzotriazole scaffold—was among the derivatives tested for second-harmonic generation (SHG) activity. The study reported that all derivatives discussed, except for 2-(3,5-dimethyltriazolyl)-5-nitropyridine (compound 14), did not show any SHG activity [1]. This establishes a clear functional differentiation: the benzotriazole derivative is SHG-inactive, whereas the 3,5-dimethyltriazole analog is SHG-active with phase-matchable properties. The absence of SHG in the benzotriazole derivative was attributed to unfavorable molecular arrangement in the crystalline state caused by displacement of the benzene ring to pyridine, a finding distinct from the behavior of analogous N-(4-nitrophenyl)azole compounds [1].

Nonlinear optics Second-harmonic generation Crystal engineering

SRN1 Synthetic Accessibility and Radical-Nucleophilic Substitution Mechanism: Benzotriazole vs. Imidazole and Pyrrole Nucleophiles

The SRN1-based synthesis reported by Zhao, Liu, and Huang (1993) demonstrates that 2-chloronitropyridines react with the anions of benzotriazole, imidazole, pyrrole, benzyl cyanide, and phthalimide to afford the corresponding 2-substituted nitropyridines [1]. The SRN1 mechanism for the benzotriazole case was explicitly confirmed by EPR spectroscopy and by the diagnostic depression of reaction rate upon addition of a radical inhibitor (e.g., 2-nitropropane) [1]. This mechanistic evidence distinguishes the benzotriazole entry from other heterocyclic nucleophiles in the series: while all five nucleophile classes participate in the SRN1 pathway, the benzotriazole anion provides a distinct leaving-group profile and product stability compared to imidazole, pyrrole, or phthalimide congeners. The radical-chain nature of the reaction imposes kinetic constraints that vary with the nucleophile's redox properties, making the choice of benzotriazole vs. imidazole or pyrrole consequential for reaction optimization and yield [1].

Radical-nucleophilic aromatic substitution SRN1 mechanism Heterocycle synthesis

Kinetic Reactivity Context from the Closely Related 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine System: Solvent-Dependent Rate Constants with Amine Nucleophiles

Khattab et al. (2012) reported comprehensive kinetic data for the aminolysis of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine (compound 2), a close structural relative of 1-(5-nitropyridin-2-yl)benzotriazole differing only by the N–OH group on the benzotriazole ring. Second-order rate constants (kA, L·mol⁻¹·s⁻¹) were measured for reactions with morpholine (Mo), cyclohexylamine (CHA), and aniline (An) in methanol (MeOH), acetonitrile (AN), and toluene (Tol) [1]. Key quantitative findings include: (a) the rate order Mo > CHA > An across all solvents, uncorrelated with amine pKa; (b) compound 2 was too unreactive for satisfactory kinetic measurement with aniline in any solvent; (c) solvent-dependent rate ratios for Mo were Tol:AN:MeOH ≈ 16–14:7–6:1; (d) the departure of the 1-hydroxybenzotriazolyl leaving group is rate-determining in MeOH and AN [1]. The electron-withdrawing 5-nitro group on the pyridine ring activates the ipso carbon toward nucleophilic attack, and the leaving-group ability of the benzotriazolyl moiety (OBt > I > Cl in the broader leaving-group series) governs the overall reaction rate [1]. While these data are for the N-hydroxy variant, they establish the kinetic framework within which 1-(5-nitropyridin-2-yl)benzotriazole—lacking the N–OH group—is expected to exhibit altered leaving-group propensity and consequently different absolute rate constants [1].

Nucleophilic aromatic substitution kinetics Aminolysis Leaving-group effects

Nitro Group as a Synthetic Diversification Handle: Reductive Derivatization Potential Absent in the Non-Nitrated Analog

The 5-nitro substituent on the pyridine ring of 1-(5-nitropyridin-2-yl)benzotriazole constitutes a chemically orthogonal synthetic handle that is entirely absent in the non-nitrated analog 1-(pyridin-2-yl)benzotriazole (CAS 13174-93-1). The nitro group can be selectively reduced to a primary aromatic amine (–NH₂) using standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl), generating 1-(5-aminopyridin-2-yl)benzotriazole, which in turn enables downstream functionalization via diazotization, acylation, sulfonylation, or reductive amination chemistries [1]. This reductive derivatization pathway provides access to a structurally expanded chemical space that is inaccessible from the non-nitrated analog, which lacks a functionalizable substituent on the pyridine ring [1][2]. In the broader context of 2-substituted-5-nitropyridines, the benzotriazole-bearing variant combines the synthetic versatility of the nitro-to-amine conversion with the metal-coordinating and hydrogen-bonding capacity of the benzotriazole moiety, a dual functionality not replicated by imidazole, pyrrole, or benzyl cyanide congeners in the same SRN1-derived series [2].

Nitro reduction Amine building block Scaffold diversification

Validated Research and Industrial Application Scenarios for 1-(5-Nitropyridin-2-yl)benzotriazole (CAS 13174-96-4) Based on Quantitative Differentiation Evidence


Scaffold for Parallel Library Synthesis Requiring Pyridine-Ring Diversification via Nitro Reduction

When designing a parallel synthesis library where the pyridine 5-position must be differentially elaborated, 1-(5-nitropyridin-2-yl)benzotriazole is the requisite starting material over the non-nitrated analog (CAS 13174-93-1). The 5-nitro group enables selective reduction to the corresponding 5-aminopyridine derivative, which can then be diversified through acylation, sulfonylation, diazotization, or Buchwald-Hartwig coupling—diversification pathways that are entirely inaccessible from the non-nitrated congener [1]. The 22.9% molecular weight difference and 105% polar surface area increase relative to the non-nitrated analog also necessitate compound-specific chromatographic method development, reinforcing the need to procure the exact nitro-bearing building block rather than attempting to adapt protocols designed for the non-nitrated version [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design Exploiting Dual Benzotriazole-Nitropyridine Donor Sites

The compound combines two distinct metal-binding motifs: the N(2)/N(3) donor atoms of the benzotriazole ring and the electron-deficient nitropyridine ring capable of π-backbonding interactions. The benzotriazole moiety has established coordination chemistry with transition metals, functioning as a neutral monodentate or anionic bidentate ligand [1]. The 5-nitro substituent withdraws electron density from the pyridine ring, modulating its Lewis basicity and π-acceptor strength relative to non-nitrated pyridyl-benzotriazole ligands. This dual-site binding profile differentiates it from simple 2-azolyl-5-nitropyridines (imidazole, pyrrole variants) that lack the additional N-donor atom provided by the benzotriazole ring system . Researchers designing heteroleptic metal complexes or MOF nodes where two chemically distinct coordination environments are desired should select this compound over single-donor azolyl-nitropyridine alternatives .

Nonlinear Optical Screening Studies Where SHG-Inactive Reference Compounds Are Required

The systematic study by Okazaki et al. (1994) established that 2-(benzotriazol-1-yl)-5-nitropyridine is SHG-inactive, in contrast to the SHG-active 2-(3,5-dimethyltriazolyl)-5-nitropyridine [1]. For NLO materials discovery programs, this compound serves as a well-characterized negative control—an SHG-inactive member of the 2-azolyl-5-nitropyridine series with documented UV-Vis absorption and molecular hyperpolarizability (β) data against which candidate NLO-active congeners can be benchmarked [1]. Its crystallographic characterization (dihedral angle between benzotriazole and pyridine rings: 8.03°) provides a structural rationale for the absence of non-centrosymmetric crystal packing required for SHG . Procurement of this specific compound is essential when experimental protocols require a structurally authenticated SHG-inactive reference from the azolyl-nitropyridine chemical space.

Nucleophilic Aromatic Substitution Methodology Development Using Electron-Deficient Heteroaryl Electrophiles

The electron-poor 5-nitropyridine ring in 1-(5-nitropyridin-2-yl)benzotriazole activates the pyridine 2-position for nucleophilic aromatic substitution (SNAr). The kinetic framework established by Khattab et al. (2012) for the closely related 2-(1-hydroxybenzotriazolyl)-5-nitropyridine system provides quantitative benchmarks: the rate-determining step is leaving-group departure in polar protic solvents (MeOH) and dipolar aprotic solvents (AN), while in toluene the proton-transfer step can become rate-limiting depending on the amine nucleophile [1]. Solvent-dependent rate ratios (Tol:AN:MeOH ≈ 16:7:1 for morpholine) and the nucleophile reactivity order (Mo > CHA > An, uncorrelated with pKa) guide solvent and amine selection for reactions involving the target compound [1]. Researchers developing new SNAr or amination methodologies with benzotriazole-leaving-group substrates should use this compound to calibrate kinetic expectations and optimize reaction conditions [1].

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